Flucloxacillin sodium
Description
Historical Context of Isoxazolyl Penicillins Development
The emergence of isoxazolyl penicillins was a direct response to a pressing public health crisis: the rise of antibiotic-resistant bacteria.
By the 1960s, the widespread use of benzylpenicillin had led to a surge in infections caused by Staphylococcus aureus strains that produced penicillinase, a type of beta-lactamase enzyme. wikipedia.org This enzyme hydrolyzes the beta-lactam ring, the core structural component of penicillins, rendering them ineffective. biorxiv.orgijirt.org This growing resistance necessitated the development of new penicillins that could withstand the enzymatic onslaught.
In the early 1960s, researchers at Beecham, in collaboration with Bristol-Myers, synthesized a series of isoxazolyl penicillins, including oxacillin (B1211168), cloxacillin (B1194729), dicloxacillin (B1670480), and floxacillin (also known as flucloxacillin). wikipedia.orgwikipedia.org These semi-synthetic antibiotics were engineered to be resistant to staphylococcal beta-lactamase. wikipedia.org The key innovation was the incorporation of a bulky isoxazolyl group into the penicillin side chain. slideshare.net This structural feature acts as a steric shield, protecting the vulnerable beta-lactam ring from enzymatic degradation. wikidoc.orgslideshare.net
The isoxazolyl penicillins represented a significant advancement in the beta-lactam class of antibiotics. Unlike their predecessor, methicillin, which could only be administered via injection, the isoxazolyl penicillins offered the advantage of being acid-stable and could be taken orally. wikipedia.orgwikipedia.org This evolution expanded the therapeutic options for treating staphylococcal infections. The development of these agents highlighted the potential for chemical modification of the penicillin structure to overcome bacterial resistance mechanisms. nih.gov
Current Academic Significance and Research Trajectories
Despite being available for decades, floxacillin sodium remains a focal point of academic research. biorxiv.orgresearchgate.net Current research is multifaceted, exploring its pharmacokinetics, efficacy in various infections, and its role in the ever-present challenge of antimicrobial resistance.
One significant area of investigation is understanding the binding mode of isoxazolyl penicillins to beta-lactamase enzymes. biorxiv.orgresearchgate.netbiorxiv.org Recent studies have utilized techniques like serial synchrotron crystallography to analyze the interaction between these antibiotics and clinically relevant beta-lactamases at near-physiological temperatures. biorxiv.orgsciety.org This research aims to provide a structural basis for the rational development of new, more potent beta-lactamase inhibitors. biorxiv.orgresearchgate.netsciety.org
Furthermore, research is ongoing to optimize the use of floxacillin sodium in clinical settings. Studies are examining its efficacy in treating deep-seated infections like osteomyelitis (bone infections) and its use as a prophylactic agent in major surgeries. wikipedia.orgresearchgate.net There is also a focus on understanding the factors that may contribute to treatment non-response and the development of resistance. nih.gov
The rise of methicillin-resistant Staphylococcus aureus (MRSA), which is also resistant to floxacillin, is a major driver of current research. wikipedia.orgwikidoc.org While floxacillin is ineffective against MRSA, understanding its mechanism of action and the ways in which resistance develops is crucial for the development of new antibiotics to combat these multi-drug resistant pathogens. wikipedia.orgwikidoc.org
Detailed Research Findings
| Research Area | Key Findings |
| Binding to Beta-Lactamases | Isoxazolyl penicillins, including floxacillin's relatives oxacillin and cloxacillin, show distinct binding modes to Class-A beta-lactamases. These differences, despite minor structural variations, are crucial for designing new inhibitors. biorxiv.orgresearchgate.netbiorxiv.org |
| Pharmacokinetics | Studies have shown that active metabolites of isoxazolyl penicillins are present in urine and serum. For floxacillin, the amount of active metabolite found in urine is the lowest among the isoxazolyl penicillins. nih.gov |
| Clinical Efficacy | Floxacillin is effective for treating skin and soft tissue infections, as well as bone infections. wikipedia.orgresearchgate.net However, its use in treating osteomyelitis is still a subject of review and further research. researchgate.net |
| Antimicrobial Resistance | The prescribing of floxacillin has been increasing, which raises concerns about the selection pressure for antibiotic resistance. nih.gov The emergence of MRSA, which is resistant to floxacillin, underscores the need for continued research into new antimicrobial agents. wikipedia.orgwikidoc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMJFIQRZRMHG-VICXVTCVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046477 | |
| Record name | Floxacillin sodium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34214-51-2 | |
| Record name | Flucloxacillin sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034214512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floxacillin sodium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCLOXACILLIN SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG7C674WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Antimicrobial Action
The primary mechanism by which floxacillin sodium exerts its bactericidal effect is through the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.com This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection from the external environment. patsnap.com
Interaction with Bacterial Cell Wall Biosynthesis
Floxacillin sodium, like other β-lactam antibiotics, targets the synthesis of peptidoglycan, a key component of the bacterial cell wall. patsnap.comwikipedia.org Peptidoglycan is a large polymer composed of repeating units of N-acetylmuramic acid and N-acetylglucosamine, cross-linked by short peptide chains. This cross-linking process is what gives the cell wall its strength and rigidity. patsnap.com
Inhibition of Penicillin-Binding Proteins (PBPs)
The crucial step in floxacillin's mechanism of action is its ability to bind to and inactivate penicillin-binding proteins (PBPs). patsnap.compatsnap.comdrugbank.com PBPs are bacterial enzymes, specifically transpeptidases, that are located on the inner membrane of the bacterial cell wall. nih.govmedeasy.health Their function is to catalyze the final steps of peptidoglycan synthesis, which involves the formation of peptide cross-links between adjacent glycan chains. patsnap.comtoku-e.com By binding to the active site of these enzymes, floxacillin sodium effectively prevents them from carrying out their function. patsnap.com
Disruption of Peptidoglycan Cross-Linking
The inhibition of PBPs by floxacillin sodium directly disrupts the cross-linking of the peptidoglycan chains. patsnap.comwikipedia.org This interference with the final stage of cell wall synthesis results in the formation of a weakened and defective cell wall. nih.govpatsnap.com
Consequential Cellular Lysis and Bactericidal Effects
With a compromised cell wall, the bacterial cell is unable to withstand the internal osmotic pressure. patsnap.com This leads to cell swelling and eventual rupture, a process known as lysis. nih.govpatsnap.com The ultimate outcome is the death of the bacterium, which is why floxacillin is considered a bactericidal antibiotic. patsnap.comdrugbank.com It is also suggested that floxacillin might interfere with an autolysin inhibitor, further contributing to cell lysis mediated by bacterial cell wall autolytic enzymes. nih.govdrugbank.com
Beta-Lactamase Resistance Mechanisms
A significant advantage of floxacillin sodium is its resistance to hydrolysis by certain bacterial enzymes called beta-lactamases. patsnap.compatsnap.com These enzymes are a primary mechanism of resistance for many bacteria against penicillin antibiotics. toku-e.com
Structural Basis for Penicillinase Stability
The chemical structure of floxacillin sodium is key to its stability against penicillinases. wikipedia.org It possesses a bulky isoxazolyl group on its side chain. wikipedia.orgresearchgate.net This structural feature creates steric hindrance, which physically obstructs the beta-lactamase enzyme from accessing and hydrolyzing the β-lactam ring of the antibiotic. drugs.com This resistance allows floxacillin to remain active against penicillinase-producing staphylococci. medeasy.health
Comparative Resistance Profiles Against Other Beta-Lactamases
While highly effective against penicillinases, the resistance of floxacillin sodium is not absolute against all types of beta-lactamases. drugbank.com It is reported to be stable against a variety of beta-lactamases, including penicillinases, cephalosporinases, and some extended-spectrum beta-lactamases (ESBLs). nih.govdrugbank.com However, some bacteria have evolved resistance to floxacillin and other narrow-spectrum β-lactam antibiotics. wikipedia.org For instance, methicillin-resistant Staphylococcus aureus (MRSA) has developed resistance by altering its penicillin-binding proteins, a mechanism that bypasses the action of the antibiotic altogether. wikipedia.org
Spectrum of Antimicrobial Activity at the Molecular Level
Floxacillin is characterized as a narrow-spectrum antibiotic. patsnap.comdrugbank.com Its activity is primarily directed against Gram-positive bacteria. medkoo.compatsnap.comdrugbank.com
Specificity Towards Gram-Positive Microorganisms
The primary targets of floxacillin are susceptible Gram-positive bacteria, including Staphylococcus aureus. toku-e.comdroracle.ai The mechanism of action, which involves the inhibition of peptidoglycan synthesis, is particularly effective against these organisms due to the high peptidoglycan content in their cell walls. wikipedia.org While it shows broad activity against many Gram-positive bacteria, it is not effective against all, such as Streptococcus faecalis. fresenius-kabi.com
Efficacy Against Penicillinase-Producing Staphylococcus aureus
A key feature of floxacillin is its resistance to hydrolysis by beta-lactamase enzymes, including penicillinases, produced by many staphylococcal strains. patsnap.compatsnap.comwikipedia.org The chemical structure of floxacillin, specifically the isoxazolyl group on its side chain, provides steric hindrance that protects the beta-lactam ring from being cleaved by these enzymes. unesp.brwikipedia.org This structural feature allows floxacillin to remain active and bind to the PBPs of penicillinase-producing bacteria, inhibiting cell wall synthesis and leading to bacterial death. patsnap.comwikipedia.org Studies have shown floxacillin to be effective against penicillinase-producing strains of Staphylococcus aureus. nih.govdroracle.ai
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Floxacillin
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.1 - 0.25 |
This table is based on representative data and actual MIC values can vary. toku-e.com
Inactivity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Due to Altered PBP
Floxacillin is not effective against Methicillin-Resistant Staphylococcus aureus (MRSA). drugbank.compathbank.org The primary mechanism of resistance in MRSA is the alteration of the target penicillin-binding proteins. researchgate.netcysticfibrosis.org.uk MRSA strains possess the mecA gene, which encodes for a modified penicillin-binding protein known as PBP2a. researchgate.netnih.govmdpi.com
PBP2a has a significantly lower affinity for beta-lactam antibiotics, including floxacillin, compared to the normal PBPs found in susceptible staphylococci. researchgate.netnih.govmdpi.com This low affinity prevents floxacillin from effectively binding to and inhibiting the transpeptidase activity of PBP2a. nih.govmdpi.com As a result, even in the presence of floxacillin, PBP2a can continue to catalyze the cross-linking of the peptidoglycan layer, allowing for the synthesis of a functional cell wall and enabling the bacteria to survive and multiply. researchgate.netnih.gov Therefore, the presence of PBP2a renders MRSA resistant to the entire class of beta-lactam antibiotics, including floxacillin. nih.govnih.gov
Advanced Synthetic Methodologies and Chemical Derivatization
Semi-Synthetic Pathway from Fermentation Precursors
Floxacillin is classified as a semi-synthetic antibiotic because its core chemical scaffold is derived from a natural fermentation process, which is then chemically modified. researchgate.netunesp.br The journey begins with the large-scale fermentation using the fungus Penicillium chrysogenum. researchgate.net This biotechnological process is optimized to produce high yields of penicillin G (benzylpenicillin).
The key intermediate for floxacillin and other semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA). nih.govcardiff.ac.uk To obtain 6-APA, the phenylacetyl side chain of penicillin G is cleaved. This is typically achieved through enzymatic hydrolysis using penicillin G acylase. cardiff.ac.uk The resulting 6-APA molecule provides the essential β-lactam ring structure, which is the foundation for the synthesis of a wide array of penicillin derivatives, including floxacillin. cardiff.ac.uk Approximately 45% of the vast quantities of penicillin produced through fermentation are utilized for the creation of semi-synthetic versions like floxacillin. researchgate.net
Detailed Synthetic Routes and Reaction Conditions
The first major chemical step is the synthesis of the acyl chloride side chain. The starting material for this is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid. google.comliverpool.ac.uk This carboxylic acid is converted into a more reactive acyl chloride to facilitate its coupling with 6-APA.
This transformation is commonly achieved by reacting the formic acid derivative with a chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or triphosgene (B27547) are used for this purpose, often in the presence of an organic amine catalyst like N,N-dimethylformamide (DMF). google.comliverpool.ac.uk The reaction is performed in an organic solvent, such as methylene (B1212753) dichloride or ethyl acetate (B1210297). liverpool.ac.ukgoogle.com The process is carefully controlled, with one patented method specifying a reaction temperature between 20-25°C. google.com
Table 1: Reagents for Acyl Chloride Formation
| Starting Material | Chlorinating Agent | Catalyst | Solvent |
|---|
This interactive table summarizes the key components used in the formation of the acyl chloride side chain.
Once the acyl chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is prepared, it is coupled with 6-APA. drugbank.com This is a nucleophilic acyl substitution reaction where the amino group on the 6-APA molecule attacks the carbonyl carbon of the acyl chloride, forming an amide bond. nih.gov
The reaction is typically carried out in a two-phase system. 6-APA is first dissolved in water with an inorganic base, such as sodium bicarbonate, and often a solvent like acetone (B3395972) is added. google.comdrugbank.com The solution containing the acyl chloride in an organic solvent is then slowly added to the aqueous 6-APA solution. google.com The temperature is kept low, generally between -5°C and 10°C, and the pH is maintained in the range of 5.5 to 7.5 to ensure the stability of the β-lactam ring and promote the reaction. drugbank.com
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the synthesis of floxacillin, key parameters include the molar ratios of reactants, temperature, pH, and choice of solvents. google.comgoogle.com
Patented methods show that the molar ratio of the starting carboxylic acid, the amine catalyst (DMF), and the chlorinating agent (POCl₃) can be in the range of 1:2-5:1-4 for the acyl chloride formation. google.com During the coupling step, the molar ratio of 6-APA to the starting acid is typically around 1:1.2. google.com Careful control of these ratios helps to reduce unreacted starting materials and minimize side reactions. google.com By optimizing the process, including the purification steps, the yield for the final conversion of flucloxacillin (B1213737) acid to its sodium salt can reach over 85%, with purities exceeding 99%. google.com
Table 2: Optimized Reaction Parameters for Floxacillin Synthesis
| Step | Parameter | Optimized Range | Rationale |
|---|---|---|---|
| Coupling | Temperature | -5°C to 10°C | Prevents degradation of the β-lactam ring |
| pH | 5.5 to 7.5 | Promotes acylation while maintaining stability |
| Crystallization | Temperature | 0°C to 5°C | Maximizes crystal formation and yield |
This interactive table highlights key optimized parameters during the synthesis of floxacillin.
After the coupling reaction is complete, the mixture is acidified with an acid like hydrochloric acid, causing the newly formed flucloxacillin acid to precipitate or be extracted into an organic solvent layer. google.com A significant improvement in purification involves the crystallization of flucloxacillin acid before its conversion to the sodium salt. This is achieved by concentrating the organic extract and adding an alcohol solvent, followed by the slow addition of water to induce crystallization. google.com
The purified flucloxacillin acid is then dissolved in an organic solvent like ethyl acetate. google.com To form the final product, a solution of a sodium salt, such as sodium iso-octoate, in a solvent like ethanol (B145695) is added. google.comgoogle.com This causes the precipitation of Floxacillin sodium as a monohydrate crystal. The crystals are then filtered, washed with a cold solvent, and dried under vacuum. google.comdrugbank.com Different crystallization conditions using various solvents like isopropanol, ethanol, or acetone can lead to the formation of different polymorphic crystal forms of floxacillin sodium, which may possess different physical properties such as solubility. patsnap.comgoogle.com
Exploration of Chemical Derivatization for Enhanced Properties
The chemical structure of floxacillin offers opportunities for derivatization to modify its properties. While the core antibiotic activity is linked to the β-lactam ring, modifications elsewhere can influence factors like stability, bioavailability, and the immune response.
One area of exploration involves the creation of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. magonlinelibrary.comnih.gov For penicillins, esterifying the carboxylic acid group can increase lipid solubility and enhance absorption after oral administration. nih.gov These ester prodrugs are then hydrolyzed by esterases in the body to release the active flucloxacillin. nih.gov
Another form of chemical modification occurs in vivo, where floxacillin can covalently bind to proteins, particularly to the lysine (B10760008) residues of serum proteins like albumin. researchgate.net This modification creates a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. researchgate.net The study of these flucloxacillin-protein adducts is crucial for understanding the mechanisms behind drug hypersensitivity reactions. researchgate.net Research has identified specific sites of this chemical modification on proteins, providing insights into the potential immunogenicity of the drug and its metabolites. researchgate.net
Furthermore, the formulation of floxacillin can be considered a form of chemical and physical derivatization. For instance, creating ternary microparticles with polymers like Eudragit EPO and fatty acids like palmitic acid can be used to mask the bitter taste of the drug, which is a significant consideration for pediatric formulations. researchgate.net
Analytical Methodologies for Quantitative and Qualitative Determination
Spectrophotometric Techniques
Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of floxacillin sodium. These methods are often based on the inherent ultraviolet absorbance of the molecule or the formation of colored complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectrophotometry is a widely used technique for the determination of floxacillin sodium in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of ultraviolet radiation by the analyte. Studies have shown that floxacillin sodium exhibits a characteristic absorption spectrum in the UV region. For instance, in an aqueous solution, an absorbance peak has been observed at 273.19 nm. orientjchem.org Another study identified an absorption maximum at 219 nm in double-distilled water. The degradation of floxacillin sodium can also be monitored using UV spectroscopy, with a degradation product showing an absorbance peak at 339 nm. orientjchem.org The development and validation of UV-Vis spectrophotometric methods for the in-vitro determination of floxacillin from capsules have been successfully conducted, demonstrating the method's simplicity, selectivity, and precision. ijsrd.comijsrd.com
A charge transfer complexation reaction with iodine in a methanol-dichloromethane medium forms the basis of another sensitive spectrophotometric method. The resulting complex is measured at an absorbance maximum of 362 nm. scispace.comresearchgate.net This method has been validated for linearity, precision, and accuracy. scispace.comresearchgate.net
Colorimetric and Ion-Pair Complex Formation Methods
Colorimetric methods for floxacillin sodium often involve the formation of a colored product through a chemical reaction. One such method is based on an oxidative coupling reaction with the Folin-Ciocalteu reagent, which produces a light green colored product with an absorption maximum at 912 nm. orientjchem.orgresearchgate.net
Ion-pair complex formation is another effective strategy. A simple and rapid spectrophotometric method has been developed based on the formation of a yellow ion-pair complex between floxacillin sodium and bromocresol purple in a chloroform (B151607) medium. rjptonline.orgrjptonline.org This complex exhibits an absorption maximum at 408 nm. rjptonline.org Another sensitive spectrophotometric method involves the formation of ion-pairs between floxacillin and an inorganic complex of Mo(V)-thiocyanate, which is then extracted with methylene (B1212753) chloride. nih.gov
Optimization of Analytical Parameters
The development of robust spectrophotometric methods necessitates the optimization of various experimental parameters. For the ion-pair complex formation method with bromocresol purple, factors such as the choice of solvent, reaction time, and reagent concentration were optimized to ensure maximum color development and stability. rjptonline.org Similarly, for methods involving ion-pair formation with bromothymol blue for other antibiotics, parameters like pH, dye concentration, and shaking time have been systematically studied to achieve optimal conditions. nih.gov
Performance Characteristics (e.g., Linearity, LOD, LOQ, Molar Absorptivity)
The performance of these analytical methods is evaluated based on several key parameters. For the ion-pair method with bromocresol purple, a linear relationship between absorbance and concentration was observed in the range of 2.47–22.23 µg/mL, with a high correlation coefficient (R² = 0.9999). rjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be 0.203 µg/mL and 0.615 µg/mL, respectively. rjptonline.org In another study involving a charge transfer complex with iodine, Beer's law was obeyed in the concentration range of 1-9 µg/mL. scispace.comresearchgate.net
| Parameter | Ion-Pair with Bromocresol Purple rjptonline.org | Charge Transfer with Iodine scispace.comresearchgate.net | Ion-Pair with Mo(V)-Thiocyanate nih.gov |
| Linearity Range | 2.47–22.23 µg/mL | 1-9 µg/mL | 1.5-79 µg/mL |
| LOD | 0.203 µg/mL | - | - |
| LOQ | 0.615 µg/mL | - | - |
| Molar Absorptivity | - | - | 0.014 µg cm⁻² (Sensitivity) |
Univariate and Multivariate Spectrophotometric Approaches
To overcome challenges such as spectral overlap in mixtures containing floxacillin sodium and other drugs like ampicillin-trihydrate, both univariate and multivariate spectrophotometric methods have been developed. ekb.egresearchgate.netekb.egsemanticscholar.org A univariate constant center method and multivariate chemometric methods, including Savitsky-Golay filters, continuous wavelet transform of ratio spectra, and wavelet transform of the first derivative of the ratio spectra, have been successfully applied. ekb.egresearchgate.netekb.egsemanticscholar.org These methods allow for the selective determination of floxacillin sodium in a binary mixture without the need for prior separation. ekb.egresearchgate.netekb.egsemanticscholar.org The proposed methods demonstrated linearity in the concentration range of 2-20 µg/mL. ekb.egresearchgate.netresearchgate.net These advanced spectrophotometric techniques have proven to be simple, rapid, economical, accurate, and precise for the analysis of floxacillin sodium in pure form and in pharmaceutical preparations. ekb.egekb.eg
Chromatographic Separation Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation, identification, and quantification of floxacillin sodium. unesp.br These methods offer high sensitivity, specificity, and the ability to analyze complex mixtures.
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the assay of floxacillin sodium in capsule dosage forms. researchgate.net One such method utilized a C18 column with a mobile phase consisting of methanol (B129727) and a potassium dihydrogen phosphate (B84403) buffer at a pH of 5. researchgate.net The method was validated for linearity, selectivity, accuracy, robustness, and precision, with a limit of detection (LOD) of 0.00437% w/v and a limit of quantification (LOQ) of 0.0132% w/v. researchgate.net Another stability-indicating RP-HPLC method was developed using a C18 column with a mobile phase of octane (B31449) buffer and methanol, achieving a retention time of 2.305 minutes at a wavelength of 237 nm. semanticscholar.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and selectivity for the determination of total and free concentrations of floxacillin in human plasma. Furthermore, preparative neutral alumina (B75360) chromatographic columns have been used for the separation and purification of floxacillin sodium, employing a mobile phase of methanol-water and detection at 225 nm. google.com Thin-layer chromatography (TLC) has also been described as a method for the identification of floxacillin sodium. uspbpep.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for the identification of floxacillin sodium. The European Pharmacopoeia outlines a specific TLC method for this purpose. uspbpep.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). nih.gov
For the identification of floxacillin sodium, a silanised silica (B1680970) gel plate is typically used as the stationary phase. A suitable mobile phase consists of a mixture of acetone (B3395972) and an ammonium (B1175870) acetate (B1210297) solution, adjusted to a pH of 5.0 with glacial acetic acid. uspbpep.com The separation is based on the polarity of the compounds.
The procedure involves applying the test solution (dissolved floxacillin sodium) and reference solutions to the plate. The plate is then developed by allowing the mobile phase to ascend, separating the components. After development, the plate is dried, and the separated spots are visualized. A common detection method is exposure to iodine vapor, which reveals the spots. uspbpep.com The principal spot in the chromatogram of the test solution must correspond in position, color, and size to the principal spot in the chromatogram of the reference standard for a positive identification. uspbpep.com To ensure the specificity of the separation, a reference solution containing floxacillin sodium along with structurally similar penicillins, such as cloxacillin (B1194729) sodium and dicloxacillin (B1670480) sodium, is often used to demonstrate that the method can clearly separate these compounds. uspbpep.com
A study on the simultaneous determination of amoxicillin (B794) and floxacillin also utilized TLC-densitometry. This method involved chromatographic separation on aluminum plates pre-coated with silica gel 60 F254, using a mobile phase of chloroform, methanol, and ammonia. Detection of the separated spots was carried out at 254 nm. researchgate.net
Table 1: Example of a TLC System for Floxacillin Sodium Identification
| Parameter | Description |
|---|---|
| Stationary Phase | TLC silanised silica gel plate uspbpep.com |
| Mobile Phase | A mixture of 30 volumes of acetone and 70 volumes of a 154 g/L solution of ammonium acetate, with the pH adjusted to 5.0 using glacial acetic acid. uspbpep.com |
| Application Volume | 1 µl uspbpep.com |
| Development Distance | 15 cm uspbpep.com |
| Drying | In air uspbpep.com |
| Detection | Exposure to iodine vapor until spots appear. uspbpep.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most prominent and widely used technique for the quantitative analysis of floxacillin sodium. unesp.br It offers high resolution, sensitivity, and specificity, making it suitable for determining the content and purity of the drug in various matrices. unesp.brthepharmajournal.com
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for floxacillin sodium analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
The selection of an appropriate column and mobile phase is critical for achieving a successful separation. For floxacillin sodium, C18 columns are frequently employed. researchgate.netsemanticscholar.org These columns have a stationary phase consisting of silica particles chemically bonded with octadecylsilyl groups, providing a nonpolar surface for the separation of moderately polar compounds like floxacillin sodium.
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The buffer helps to control the pH and maintain the analyte in a single ionic form, leading to sharper and more symmetrical peaks. Common buffers include potassium dihydrogen phosphate. researchgate.netsemanticscholar.org The organic modifier, such as methanol or acetonitrile (B52724), is used to adjust the polarity of the mobile phase and control the retention time of the analyte. researchgate.netsemanticscholar.org The optimization of the mobile phase composition (the ratio of buffer to organic modifier) and pH is essential to achieve good resolution and a reasonable analysis time. researchgate.net For instance, one method utilizes a mobile phase of 60% methanol and 40% KH2PO4 buffer adjusted to a pH of 5. researchgate.netsemanticscholar.org Another developed method used a mixture of octane buffer and methanol in a 30:70 ratio. semanticscholar.orgresearchgate.net
Table 2: Examples of RP-HPLC Chromatographic Conditions for Floxacillin Sodium Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Phenomenex® Bondclone 10 C18 (300×3.9 mm, 5µm) researchgate.netsemanticscholar.org | Xterra C18 (150 x 4.6mm, 5µm) semanticscholar.orgresearchgate.net |
| Mobile Phase | 60% Methanol and 40% KH2PO4 buffer (pH 5) researchgate.netsemanticscholar.org | 30% Octane buffer and 70% Methanol semanticscholar.orgresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min semanticscholar.orgresearchgate.net |
| Detection Wavelength | 225 nm researchgate.net | 237 nm semanticscholar.orgresearchgate.net |
| Retention Time | Approximately 5.36 min researchgate.net | Approximately 2.305 min semanticscholar.orgresearchgate.net |
Once an HPLC method is developed, it must be validated to ensure its reliability for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). semanticscholar.org Key validation parameters include:
Selectivity/Specificity: This ensures that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or excipients. semanticscholar.org This is typically demonstrated by the absence of interfering peaks at the retention time of floxacillin sodium in a blank sample. semanticscholar.org
Accuracy: Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample, and the percentage of the drug recovered is calculated. researchgate.net
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. semanticscholar.orgresearchgate.net Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) close to 0.999. semanticscholar.orgresearchgate.net
Robustness: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Variations may include changes in flow rate, mobile phase composition, and detection wavelength. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netsemanticscholar.org
Table 3: Summary of Validation Parameters from a Developed RP-HPLC Method for Floxacillin Sodium
| Validation Parameter | Result |
|---|---|
| Linearity Range | 20-100 µg/mL semanticscholar.orgresearchgate.net |
| Correlation Coefficient (r²) | 0.9994 semanticscholar.orgresearchgate.net |
| Precision (%RSD) | 0.9% semanticscholar.orgresearchgate.net |
| Ruggedness (%RSD) | 0.5% semanticscholar.orgresearchgate.net |
| LOD | 0.00437% w/v researchgate.netsemanticscholar.org |
| LOQ | 0.0132% w/v researchgate.netsemanticscholar.org |
RP-HPLC is the standard method for determining the purity and assaying the content of floxacillin sodium in bulk drug and finished products. researchgate.netsemanticscholar.org For content determination (assay), the area of the floxacillin sodium peak in the chromatogram of a sample is compared to the peak area of a known concentration of a floxacillin sodium reference standard. researchgate.net
For purity analysis, the chromatogram is examined for the presence of any other peaks besides the main floxacillin sodium peak. These additional peaks may represent related substances or impurities. The European Pharmacopoeia specifies limits for such impurities, which are quantified by their peak areas relative to the principal peak. uspbpep.com
In recent years, there has been a growing emphasis on developing analytical methods that are more environmentally friendly, a concept known as green analytical chemistry. unesp.br In the context of HPLC, this involves reducing the use of toxic organic solvents, minimizing waste generation, and lowering energy consumption. unesp.br
For floxacillin sodium analysis, while traditional HPLC methods often use solvents like acetonitrile and methanol, there is a push to develop greener alternatives. unesp.br This can include:
Using less toxic solvents, such as ethanol (B145695), as the organic modifier in the mobile phase.
Developing methods that use shorter columns or smaller particle sizes, which can lead to faster analysis times and reduced solvent consumption.
Employing analytical techniques that require smaller sample volumes.
The goal is to develop sustainable analytical methods for the quality control of floxacillin sodium that maintain the required accuracy and precision while minimizing environmental impact. unesp.br
Reverse-Phase HPLC (RP-HPLC) Method Development and Validation
Electrometric and Potentiometric Techniques
Electrometric and potentiometric methods offer a rapid and selective approach for the determination of floxacillin. These techniques are centered on the development of specialized sensors that can detect and quantify the drug in various samples. A notable advancement in this area is the creation of a floxacillin-selective sensor that utilizes a membrane composed of an electroactive material within a poly(vinyl chloride) (PVC) matrix. tandfonline.com This sensor design allows for direct, sensitive, and reproducible measurements of floxacillin concentrations.
The development of an ion-selective electrode (ISE) for floxacillin involves the synthesis of a specific ion-pair that serves as the active component of the sensor. tandfonline.com For the floxacillin sensor, an ion-pair is formed between Aliquat 336S and floxacillin. tandfonline.com This complex, Aliquat 336S-flucloxacillin, is the electroactive material incorporated into the sensor's membrane. tandfonline.com Aliquat 336S is chosen for its high exchange capacity and lipophilicity, which allows it to form stable counter-ions with organic anions like floxacillin. tandfonline.com The resulting electrode is designed to be highly selective towards floxacillin, even in the presence of other similar penicillin-based antibiotics such as amoxicillin, ampicillin, and dicloxacillin, as well as various drug excipients. tandfonline.comresearchgate.net
The core of the potentiometric sensor is a plasticized PVC matrix membrane. tandfonline.com This membrane is prepared by embedding the Aliquat 336S-flucloxacillin ion-pair into the PVC matrix. tandfonline.com The performance of the sensor is significantly influenced by the choice of plasticizer, which acts as a solvent mediator. tandfonline.comnih.gov
Two primary plasticizers have been evaluated for this purpose:
o-nitrophenyloctylether (o-NPOE)
dioctylphthalate (DOP)
Both plasticizers facilitate the creation of a functional sensor, with the resulting electrodes demonstrating fast, stable, and reproducible responses to floxacillin. tandfonline.com The sensor plasticized with o-NPOE operates effectively within a pH range of 6–11, while the DOP-plasticized sensor is optimal between pH 7 and 11. tandfonline.comresearchgate.net The sensors exhibit a rapid response time of just 7 seconds. tandfonline.comresearchgate.net
The performance characteristics of these potentiometric PVC matrix membrane sensors are detailed below.
Table 1: Performance Characteristics of Floxacillin-Selective Potentiometric Sensors
| Characteristic | o-NPOE Plasticized Sensor | DOP Plasticized Sensor |
|---|---|---|
| Concentration Range | 1.0 × 10⁻⁵–1.0 × 10⁻² M | 1.0 × 10⁻⁵–1.0 × 10⁻² M |
| Anionic Slope | 60.7 ± 0.3 mV/decade | 61.2 ± 0.2 mV/decade |
| pH Range | 6–11 | 7–11 |
| Response Time | 7 seconds | 7 seconds |
| Average Recovery | 99.6% | 99.7% |
| Mean Standard Deviation | ±1.2% | ±1.5% |
Other Analytical Approaches
Besides potentiometry, several other analytical techniques are employed for the determination of floxacillin sodium in both pure form and pharmaceutical preparations. ekb.egnih.gov High-Performance Liquid Chromatography (HPLC) is a prominently used method for quantifying floxacillin. nih.govunesp.br Spectrophotometric methods are also widely reported, often based on the formation of a colored complex that can be measured. ekb.egrjptonline.org For instance, a simple and rapid spectrophotometric method involves the formation of a yellow ion-pair complex between floxacillin sodium and Bromocresol purple in a chloroform medium, with the absorption maximum measured at 408 nm. rjptonline.org Another approach is based on a charge transfer complexation reaction with iodine in a methanol-dichloromethane medium, measured at 362 nm. researchgate.net Furthermore, electrochemical techniques like differential pulse polarography using a static mercury drop electrode have been developed for the quantification of floxacillin. researchgate.net
Table 2: Summary of Other Analytical Approaches for Floxacillin Sodium Determination
| Analytical Method | Principle | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation on a stationary phase. | A widely used and established method for floxacillin analysis. nih.govunesp.br |
| Spectrophotometry | Formation of a colored ion-pair complex with a reagent (e.g., Bromocresol purple) and measurement of absorbance. rjptonline.org | Linearity range of 2.47–22.23 µg/mL; LOD of 0.203 µg/mL; LOQ of 0.615 µg/mL. rjptonline.org |
| Differential Pulse Polarography | Electrochemical reduction at a static mercury drop electrode. researchgate.net | Optimal in Britton Robinson buffer at pH 4.0; LOD of 0.0040 µg/mL; LOQ of 0.0120 µg/mL. researchgate.net |
Degradation Pathways and Stability Profiling
Hydrolytic Degradation in Aqueous Media
The stability of Floxacillin sodium in aqueous solutions is heavily dependent on the hydrolytic environment, with pH and temperature being primary determinants of its degradation rate.
Influence of pH on Degradation Kinetics
The rate of degradation of Floxacillin sodium is markedly affected by the pH of the solution. mdpi.com Research indicates that the compound is most stable in a neutral to slightly alkaline environment, with the lowest degradation observed within a pH range of 6–7. mdpi.com As the pH of an unbuffered solution containing Floxacillin sodium decreases, its stability worsens. mdpi.com
In one study, solutions with an initial pH of 6.2 were found to be relatively stable, whereas those with a lower initial pH of 5.3 demonstrated significant instability, with degradation reaching approximately 20% over 24 hours at 33°C. mdpi.com During degradation, the pH of the solutions tends to decrease; for instance, a solution with an initial pH of 6.2 can drop to about 4.5 as degradation progresses, often accompanied by the formation of a precipitate, primarily flucloxacillin (B1213737) acid. mdpi.com This autocatalytic degradation underscores the importance of pH control in aqueous formulations. Studies have shown that Floxacillin sodium degrades more readily under acidic conditions compared to alkaline or neutral environments. akjournals.comtandfonline.com The pH in aqueous solutions of Floxacillin sodium has been observed to change over time, a phenomenon also influenced by the presence of other solutes. orientjchem.org
Table 1: Effect of Initial pH on Floxacillin Sodium Stability at 33°C over 24 hours
| Initial pH | Remaining Floxacillin (%) | Observations | Source |
|---|---|---|---|
| 6.2 | ~93% | Considered stable | mdpi.com |
| 5.3 | ~80% | Considered unstable, precipitate may form | mdpi.com |
Temperature Effects on Degradation Rates
Temperature is a critical factor influencing the stability of Floxacillin sodium. mdpi.com Elevated temperatures significantly accelerate its degradation rate. mdpi.comacs.org Studies have confirmed a pronounced effect of temperature on the stability of Floxacillin sodium in solution. mdpi.com
At refrigerated temperatures (2-8°C), the concentration of Floxacillin sodium remains almost unchanged, showing high stability. mdpi.com At room temperature, it is considered stable for up to 24 hours. mdpi.comnih.gov However, as the temperature increases, the degradation becomes more pronounced. At 33°C, a solution may retain over 92% of the initial drug concentration after 24 hours, but this drops to less than 85% at 37°C. mdpi.com The degradation is even more severe when a solution is stored under refrigeration for several days and then exposed to higher temperatures. mdpi.com For instance, a solution stored for 6 days in a refrigerator followed by 24 hours at 37°C showed a 30% loss of the compound. mdpi.com
Another study comparing storage conditions for reconstituted oral suspensions found that samples stored under refrigeration (4-6°C) were the most stable, experiencing the least breakdown. researchgate.net Suspensions stored at room temperature (31-33°C) were the least stable and showed the largest degradation of Floxacillin sodium. researchgate.netresearchgate.net
Table 2: Temperature-Dependent Degradation of Floxacillin Sodium in Solution over 24 Hours
| Storage Condition | Temperature | Remaining Floxacillin (%) | Source |
|---|---|---|---|
| Refrigeration | 2-8°C | >99% | mdpi.com |
| Room Temperature | RT | >95% | mdpi.com |
| Elevated Temperature | 33°C | >92% | mdpi.com |
| Body Temperature | 37°C | <85% | mdpi.com |
Environmental and Excipient-Mediated Degradation
Beyond the intrinsic effects of pH and temperature, the stability of Floxacillin sodium is also influenced by external factors like moisture and interactions with common pharmaceutical excipients.
Impact of Moisture and Humidity
Floxacillin sodium is known to be very unstable in the presence of moisture and is sensitive to humidity. researchgate.netinnovareacademics.ingoogle.comresearchgate.net This susceptibility to moisture-induced breakdown is a significant concern for solid dosage forms, especially in high-humidity environments. innovareacademics.ininnovareacademics.in The rate constant of degradation serves as a measure of this breakdown; a higher rate constant indicates a greater degree of degradation. innovareacademics.inresearchgate.net
The choice of excipients in a formulation can play a crucial role in mitigating moisture-induced degradation. innovareacademics.in One study investigated the stabilizing effect of different excipients on Floxacillin sodium exposed to humidity over 12 weeks. innovareacademics.inresearchgate.netinnovareacademics.in The results showed that formulations containing dried starch exhibited the least degradation, making them the most stable. innovareacademics.inresearchgate.net Formulations with undried starch showed more breakdown, while those containing sodium carboxymethylcellulose were the most unstable. innovareacademics.inresearchgate.net The study also concluded that increasing the amount of the stabilizing excipient, such as dried starch, further enhanced the stability of the drug. innovareacademics.inresearchgate.netinnovareacademics.in
Table 3: Influence of Excipients on Floxacillin Sodium Stability Under Humid Conditions
| Excipient | Relative Stability | Key Finding | Source |
|---|---|---|---|
| Dried Starch | Most Stable | Experienced the least breakdown. | innovareacademics.inresearchgate.net |
| Undried Starch | Intermediate Stability | More stable than Sodium CMC but less stable than dried starch. | innovareacademics.inresearchgate.net |
| Sodium Carboxymethylcellulose | Least Stable | Experienced the most breakdown. | innovareacademics.inresearchgate.net |
Role of Carbohydrates and Other Solvents
The interaction of Floxacillin sodium with various solvents and excipients, including carbohydrates, has been studied to understand its stability in different systems. orientjchem.orgresearchgate.netresearchgate.net Research monitoring the degradation of Floxacillin sodium in aqueous solutions containing the carbohydrates glucose and fructose (B13574) found that its stability in these binary systems was comparable to its stability in a simple aqueous solution. orientjchem.orgresearchgate.net This suggests that these particular carbohydrates have a minor effect on the degradation pathway of Floxacillin sodium. orientjchem.orgresearchgate.net
Interaction with Urea (B33335) and Thiourea (B124793) Systems
In contrast to the relatively inert role of carbohydrates, the presence of urea and thiourea significantly alters the stability of Floxacillin sodium. orientjchem.orgresearchgate.netresearchgate.net Studies have shown that the stability of the antibiotic changes abruptly in aqueous systems containing urea or thiourea. orientjchem.orgresearchgate.net These systems enhance the degradation of Floxacillin sodium, a finding supported by both UV spectroscopy and pH measurements. orientjchem.org The pH of solutions containing urea and thiourea differs significantly from that of aqueous or carbohydrate-containing solutions, indicating a major acceleration in the degradation rate due to the interaction with these compounds. orientjchem.org This suggests that the degradation pathway is considerably influenced and promoted by the presence of urea and thiourea. orientjchem.orgresearchgate.net
Influence of Pharmaceutical Excipients on Stability
The stability of floxacillin sodium in solid dosage forms is significantly influenced by the pharmaceutical excipients it is formulated with, particularly in the presence of moisture. innovareacademics.inresearchgate.netinnovareacademics.in Due to its susceptibility to hydrolysis, selecting appropriate excipients is crucial to minimize degradation and ensure the therapeutic efficacy of the drug. researchgate.netafricaresearchconnects.com Studies have been conducted to evaluate the impact of common excipients on the stability of floxacillin sodium, especially under high humidity conditions. innovareacademics.ininnovareacademics.inafricaresearchconnects.com
Starch (Dried vs. Undried)
Starch is a widely used excipient, but its impact on floxacillin sodium stability depends on its moisture content. innovareacademics.inscispace.com Research comparing dried and undried starch in formulations with floxacillin sodium has revealed significant differences in drug stability. innovareacademics.inresearchgate.net
A study exposed mixtures of floxacillin sodium with dried starch and undried starch to humidity for 12 weeks. innovareacademics.ininnovareacademics.in Dried starch was prepared by heating it at 130°C for 90 minutes to remove moisture. innovareacademics.in The stability was monitored using iodimetry to quantify the remaining floxacillin sodium. innovareacademics.inresearchgate.net
The results indicated that formulations containing dried starch exhibited the least degradation of floxacillin sodium, making it the most stable mixture. innovareacademics.inresearchgate.netinnovareacademics.in Formulations with undried starch showed more significant degradation. innovareacademics.inafricaresearchconnects.com This is attributed to the hygroscopic nature of starch; the moisture present in undried starch, or absorbed from the atmosphere, facilitates the hydrolytic degradation of the moisture-sensitive floxacillin. innovareacademics.in The pre-existing water molecules in undried starch can readily associate with atmospheric moisture, leading to higher moisture absorption compared to dried starch. innovareacademics.in
Furthermore, the amount of starch used in the formulation plays a role in stability. An increase in the proportion of the excipient, whether dried or undried, was found to offer greater protection to the drug, resulting in a more stable product. innovareacademics.inresearchgate.net The reaction rate constant (k), a measure of how quickly the drug breaks down, was lower for mixtures with higher amounts of starch. innovareacademics.in
Table 1: Effect of Starch on Floxacillin Sodium Stability over 12 Weeks
| Excipient Type | Floxacillin:Excipient Ratio | Stability Outcome | Key Finding |
| Dried Starch | 250mg : 200mg | Most Stable | Least degradation observed. innovareacademics.inresearchgate.net |
| Undried Starch | 250mg : 200mg | Less Stable | More degradation than with dried starch. innovareacademics.inresearchgate.net |
| Dried Starch | 250mg : 100mg | Stable | Stability increases with higher excipient amount. innovareacademics.in |
| Undried Starch | 250mg : 100mg | Moderately Stable | Breakdown rate is faster than with higher excipient ratio. innovareacademics.in |
| Dried Starch | 250mg : 50mg | Less Stable | Least protection offered at this ratio. innovareacademics.in |
| Undried Starch | 250mg : 50mg | Least Stable | Highest degradation among starch mixtures. innovareacademics.in |
Sodium Carboxymethylcellulose (Sodium CMC)
Sodium carboxymethylcellulose (Sodium CMC) is another excipient evaluated for its impact on floxacillin sodium stability. innovareacademics.inresearchgate.netinnovareacademics.in In comparative studies, formulations containing Sodium CMC showed the most significant degradation of floxacillin sodium when exposed to humidity over a 12-week period. innovareacademics.inresearchgate.netafricaresearchconnects.com
The stability of mixtures containing a fixed amount of floxacillin sodium (250 mg) and varying amounts of Sodium CMC (50 mg, 100 mg, 200 mg) was assessed. innovareacademics.inresearchgate.net The results consistently showed that Sodium CMC offered less protection against moisture-induced degradation compared to both dried and undried starch. innovareacademics.inresearchgate.net The high rate constants for the breakdown of floxacillin in the presence of Sodium CMC indicated a rapid degradation process, leading to an unstable product. innovareacademics.in
Table 2: Comparative Stability of Floxacillin Sodium with Different Excipients
| Excipient | Relative Stability Ranking | Observation |
| Dried Starch | 1 (Most Stable) | Offered the best protection against degradation. innovareacademics.ininnovareacademics.in |
| Undried Starch | 2 (Moderately Stable) | Provided better protection than Sodium CMC but less than dried starch. innovareacademics.ininnovareacademics.in |
| Sodium CMC | 3 (Least Stable) | Resulted in the most rapid breakdown of floxacillin sodium. innovareacademics.ininnovareacademics.in |
Characterization of Degradation Products
The identification and characterization of floxacillin sodium's degradation products are essential for understanding its stability profile. Forced degradation studies under various stress conditions, such as hydrolysis (acidic, alkaline, neutral), oxidation, and photolysis, have been instrumental in identifying these products. researchgate.netakjournals.com
Spectroscopic Analysis of Degradation Products
A range of spectroscopic techniques have been employed to identify and characterize the molecules formed during the degradation of floxacillin sodium.
UV-Spectroscopy : The degradation of floxacillin sodium in aqueous solutions can be monitored using UV-spectroscopy. researchgate.netorientjchem.org Studies have shown the appearance of an absorbance peak around 339 nm, which is attributed to the formation of degradation products. orientjchem.org The intensity of this peak changes over time, reflecting the progression of the degradation process. researchgate.netorientjchem.org
Liquid Chromatography–Mass Spectrometry (LC-MS) : This has been a key technique for separating and identifying degradation products. In one study, floxacillin was subjected to hydrolytic, oxidative, photolytic, and thermal stress, leading to the formation of seven distinct degradation products. researchgate.netakjournals.com Using LC-MS/TOF (Time of Flight) and multi-stage mass spectrometry (MSn), a complete mass fragmentation pathway of the parent drug was established. researchgate.netakjournals.com This allowed for the characterization and structural elucidation of the major degradation products by comparing their fragmentation patterns and accurate masses to that of the intact drug. researchgate.netakjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS analysis of the headspace above an aqueous floxacillin solution has been used to identify volatile degradation products responsible for the drug's characteristic malodour. ucc.ie This analysis detected the presence of dimethyl disulfide, a volatile sulphur compound with an unpleasant, cabbage-like odour, which is linked to the degradation of the thiazolidine (B150603) ring in the floxacillin structure. ucc.ie
Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR has been used to characterize the oxidation products of floxacillin. aun.edu.eg For instance, the FT-IR spectrum of the oxidation products of ampicillin, a related penicillin, showed a broad band at 3371 cm⁻¹ corresponding to a carboxylic OH group, indicating the opening of the β-lactam ring. aun.edu.eg Similar principles apply to the characterization of floxacillin's degradation products.
Table 3: Spectroscopic Methods for Analyzing Floxacillin Degradation Products
| Spectroscopic Technique | Application | Key Findings | Reference(s) |
| UV-Spectroscopy | Monitoring degradation in aqueous solutions | Appearance of a degradation product peak at 339 nm. orientjchem.org | researchgate.net, orientjchem.org |
| LC-MS/TOF, MSn | Separation and structural elucidation of degradation products | Identified seven degradation products under stress conditions; established fragmentation pathways. researchgate.netakjournals.com | researchgate.net, akjournals.com |
| GC-MS | Identification of volatile degradation products | Detected dimethyl disulfide in the headspace, linked to malodour. ucc.ie | ucc.ie |
| FT-IR | Characterization of functional groups in degradation products | Identifies changes in chemical structure, such as the formation of carboxylic acid groups from β-lactam ring cleavage. aun.edu.eg | aun.edu.eg |
Elucidation of Degradation Pathways
The degradation of floxacillin sodium primarily proceeds through the hydrolysis of the β-lactam ring, a characteristic feature of penicillins. orientjchem.orgresearchgate.net This process is influenced by pH, temperature, and the presence of other chemical species. researchgate.netresearchgate.net
Forced degradation studies show that floxacillin degrades under acidic, alkaline, neutral, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. researchgate.netakjournals.com
The primary degradation pathway involves the opening of the β-lactam ring to form penicilloic acid derivatives. researchgate.net Further degradation can occur, leading to other products such as penilloic acids and penicillamides. researchgate.net A proposed degradation pathway in aqueous solution involves the initial cleavage of the β-lactam ring. orientjchem.org
Oxidative degradation has also been investigated. The reaction with an oxidizing agent like alkaline hexacyanoferrate(III) was found to proceed via a mechanism involving free radicals. aun.edu.eg The presence of these free radicals was confirmed through positive tests with acrylonitrile, which resulted in the formation of a heavy white precipitate. aun.edu.eg
The major identified degradation products from various stress studies include:
Penicilloic acids of Flucloxacillin : Formed through the hydrolytic cleavage of the β-lactam amide bond. researchgate.net
Penilloic acids of Flucloxacillin : Resulting from further rearrangement and decarboxylation. researchgate.net
Flucloxacillin Penicillamide : Another product formed from the breakdown of the thiazolidine ring. researchgate.net
Volatile Sulphur Compounds : Such as dimethyl disulfide, which arises from the degradation of the sulphur-containing thiazolidine ring. ucc.ie
These studies collectively provide a comprehensive picture of the chemical transformations that floxacillin sodium undergoes upon degradation.
Structure Activity Relationship Sar Studies
Molecular Modifiers Influencing Antimicrobial Efficacy
The antimicrobial profile of floxacillin is largely defined by the modifications made to the basic penicillin structure. These modifications are designed to overcome bacterial resistance mechanisms. unesp.br Floxacillin belongs to the isoxazolyl penicillin class, which is characterized by molecular chain modifications that enhance its spectrum of action against penicillinase-producing bacteria. unesp.br
A pivotal feature of the floxacillin molecule is the isoxazolyl group on its side chain. microbiologymatters.comsmolecule.com This bulky chemical group provides a significant degree of steric hindrance. wikidoc.orgiiab.me This steric bulk physically obstructs beta-lactamase enzymes (penicillinases), which are produced by some bacteria to inactivate penicillin-based antibiotics. microbiologymatters.comwikidoc.orgiiab.me
The presence of this side chain prevents the beta-lactamases from binding to and hydrolyzing the critical beta-lactam ring of the antibiotic. unesp.briiab.me Consequently, floxacillin remains active and can proceed to inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs). wikidoc.orgiiab.me This mechanism allows it to be effective against many penicillin-resistant bacterial strains, such as Staphylococcus aureus. smolecule.comwikidoc.org
Floxacillin is part of a series of closely related beta-lactamase-resistant penicillins that includes dicloxacillin (B1670480) and cloxacillin (B1194729). microbiologymatters.com These agents are often considered interchangeable due to their similar pharmacokinetics and antibacterial activity. wikidoc.orgwikipedia.orgwikipedia.org The primary structural difference among these compounds lies in the halogen atoms attached to the phenyl ring of the isoxazolyl side chain.
Research dating back to 1970 demonstrated that floxacillin was as active as dicloxacillin and slightly more active than cloxacillin against penicillin-resistant staphylococci. unesp.br While all three are effective against beta-lactamase-producing organisms, the specific halogen substitutions subtly influence their properties. researchgate.net Dicloxacillin, for instance, is noted to be more active than cloxacillin. mcmaster.ca
Table 1. Structural Comparison of Isoxazolyl Penicillins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. semanticscholar.orgmdpi.com These models use statistical methods to build predictive relationships based on molecular descriptors. semanticscholar.orgmdpi.com
Prediction of Antimicrobial Potency Based on Structural Descriptors
QSAR studies can predict the antibacterial potential of a compound by analyzing its structural and physicochemical properties, known as descriptors. semanticscholar.orgmdpi.com In one such study, a range of "inductive" QSAR descriptors were derived from fundamental properties like the electronegativities and covalent radii of the constituent atoms. mdpi.com
These descriptors were then used to train an Artificial Neural Network (ANN) to distinguish between compounds with and without antibacterial activity. semanticscholar.org In this model, which analyzed a large set of structurally diverse compounds, floxacillin was confidently assigned a high probability of antibacterial character (a predictive score of 0.983), validating the model's ability to identify effective antibiotics based on their structural properties. mdpi.com
Table 2. Examples of Structural Descriptors Used in QSAR Models.
Three-Dimensional QSAR (3D-QSAR) Approaches
Three-dimensional QSAR (3D-QSAR) is a more advanced modeling technique that considers the three-dimensional conformation of molecules. mdpi.com This approach is used to visualize how the chemical structures and their 3D fields (e.g., steric, electrostatic) influence antimicrobial activity. mdpi.comnih.gov
The general process for 3D-QSAR involves several key steps:
Ligand Alignment: A set of active and inactive molecules are structurally aligned based on a common scaffold or pharmacophore. mdpi.com
Grid Generation: A 3D cubic lattice is generated around the aligned molecules. mdpi.com
Field Calculation: Steric, electrostatic, and other relevant fields are calculated at each grid point for all molecules. mdpi.com
Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to build a model that correlates the variations in these 3D fields with the observed biological activity. mdpi.com
While specific 3D-QSAR studies focusing exclusively on floxacillin are not prominently detailed, this methodology is widely applied in the design of novel antimicrobials that target pathogens like S. aureus, for which floxacillin is a standard treatment. mdpi.comnih.gov
Computational Chemistry and Drug Design Applications
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation offer a microscopic view of the interactions between floxacillin and its biological targets. These methods are crucial for understanding the structural and dynamic aspects of drug-receptor binding.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For floxacillin, docking studies are primarily focused on its interaction with Penicillin-Binding Proteins (PBPs), which are the primary targets of β-lactam antibiotics. drugbank.compathbank.orgpatsnap.combmglabtech.com By inhibiting PBPs, floxacillin disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. drugbank.compathbank.orgpatsnap.com
Docking simulations have been employed to analyze the binding of floxacillin to the active site of various PBPs. bioinformation.net These studies help in understanding the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. For instance, research has shown that the stability of the docked protein-ligand complexes can be confirmed using molecular dynamics simulations. bioinformation.net The bactericidal activity of floxacillin is a direct result of its ability to inhibit the third and final stage of bacterial cell wall synthesis by binding to these specific PBPs. drugbank.compathbank.org
Furthermore, molecular docking has been utilized to investigate idiosyncratic drug reactions associated with floxacillin, such as its binding to the HLA-B57:01 allele, which is linked to drug-induced liver injury. tandfonline.comexlibrisgroup.comnih.gov These studies have modeled the interaction of floxacillin and its modified peptides with the HLA-B57:01 binding groove, providing insights into the structural basis of these adverse reactions. tandfonline.comnih.gov The use of different docking programs like AutoDock Vina, Glide, and SwissDock has been reported in these investigations. tandfonline.com
A summary of representative molecular docking studies involving floxacillin is presented in the table below.
| Target Protein | Docking Software | Key Findings |
| Penicillin-Binding Proteins (PBPs) | Not Specified | Inhibition of PBP leads to irregularities in bacterial cell wall structure. bioinformation.net |
| HLA-B*57:01 | AutoDock Vina, Glide | Investigated binding of floxacillin-modified peptides to understand idiosyncratic drug reactions. tandfonline.com |
| Cruzain (from Trypanosoma cruzi) | AutoDock Vina | Identified floxacillin as a potential inhibitor in a drug repositioning study. mdpi.comresearchgate.net |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.comdovepress.combonvinlab.org These simulations are used to study the conformational changes of both floxacillin and its target proteins, offering insights into the stability of the drug-receptor complex and the mechanism of action. nih.govnih.gov
In the context of floxacillin, MD simulations can be used to:
Assess the stability of the floxacillin-PBP complex. bioinformation.net
Study the conformational dynamics of the binding site.
Understand the role of water molecules in the binding interface.
Investigate the conformational changes in HLA-B*57:01 upon binding of floxacillin-modified peptides. tandfonline.com
For example, MD simulations can help to understand the flexibility of different regions of the target protein, which can be crucial for drug binding. nih.gov The simulations can reveal how the binding of floxacillin can induce conformational changes in the PBP active site, leading to its inhibition.
Quantum chemistry calculations, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules. researchgate.net These calculations can provide detailed information about the reactivity of floxacillin and the nature of its interactions with target proteins.
Key applications of quantum chemistry in the study of floxacillin include:
Charge Distribution Analysis: Understanding the distribution of charges within the floxacillin molecule helps to explain its electrostatic interactions with the PBP active site.
Reaction Mechanism Studies: Quantum mechanical methods can be used to model the acylation reaction between floxacillin and the serine residue in the PBP active site, providing insights into the covalent bond formation that leads to irreversible inhibition. acs.org
Spectroscopic Properties: These calculations can help in the interpretation of experimental spectroscopic data.
Semi-empirical molecular orbital methods like AM1 have also been used to optimize the geometry and calculate the electronic structure of β-lactam antibiotics, including relatives of floxacillin like methicillin. researchgate.net
Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. mdpi.comnih.gov This approach uses the principle of molecular similarity, where it is assumed that molecules with similar structures are likely to have similar biological activities.
In the context of floxacillin, LBVS could be used to:
Identify new compounds with a similar pharmacophore to floxacillin.
Screen databases for molecules with similar shape and electrostatic properties.
Develop quantitative structure-activity relationship (QSAR) models to predict the activity of new compounds. researchgate.net
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock large libraries of compounds and score their potential binding affinity. nih.govresearchgate.net This method is particularly powerful when a high-resolution crystal structure of the target protein is available.
For floxacillin, SBVS has been used to:
Screen for novel inhibitors of PBPs.
Identify potential off-target interactions.
Repurpose existing drugs for new therapeutic uses. For example, a virtual screening of FDA-approved drugs identified floxacillin as a potential inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi. mdpi.comresearchgate.net
A study involving the virtual screening of 3180 FDA-approved drugs against cruzain used a consensus scoring method to rank the compounds, with floxacillin being one of the selected candidates for further in vitro testing. mdpi.com
The table below summarizes the key aspects of virtual screening methodologies applied to floxacillin.
| Screening Type | Approach | Application Example |
| Ligand-Based (LBVS) | Pharmacophore modeling, QSAR | Identification of novel antimicrobials by targeting bacterial transcription. mdpi.com |
| Structure-Based (SBVS) | Molecular docking of compound libraries | Screening of FDA-approved drugs against cruzain from Trypanosoma cruzi. mdpi.comresearchgate.net |
De Novo Drug Design Strategies
De novo drug design is a computational methodology that aims to construct novel molecules from scratch, tailored to bind to a specific biological target. frontiersin.orgijpsonline.compharmafeatures.com In the context of floxacillin, this approach can be employed to design new β-lactam antibiotics or inhibitors of β-lactamase enzymes, which are a primary cause of resistance to penicillin-class drugs. fortunejournals.commdpi.com The process typically involves analyzing the three-dimensional structure of the target protein, such as a penicillin-binding protein (PBP) or a β-lactamase, to identify key binding site features. ijpsonline.com
There are two main strategies in de novo design:
Structure-Based De Novo Design: This method relies on the 3D structure of the target protein to guide the design of new ligands. universiteitleiden.nl Algorithms can "grow" a molecule within the active site, piece by piece, or link together molecular fragments that are predicted to have favorable interactions with the protein. ijpsonline.com For instance, knowing the active site of a β-lactamase allows for the design of molecules that can covalently bind to the catalytic serine residue, thereby inactivating the enzyme. mdpi.com
Ligand-Based De Novo Design: When the 3D structure of the target is unknown, this approach uses the structure of known active ligands, like floxacillin itself, to generate a pharmacophore model. nih.gov This model represents the essential spatial arrangement of chemical features required for biological activity. New molecules are then designed to match this pharmacophore. nih.gov
Computational tools can generate vast libraries of virtual compounds, which are then filtered based on predicted binding affinity, chemical accessibility, and drug-like properties. nih.gov This significantly narrows down the number of candidates for chemical synthesis and experimental testing. nih.gov
Integration of Machine Learning and Artificial Intelligence in Floxacillin Research
Predicting Antibiotic Resistance: ML models can be trained on genomic and clinical data to predict the likelihood of a bacterial strain being resistant to floxacillin. frontiersin.orgmdpi.com This can aid in selecting the most effective antibiotic for a particular infection. mdpi.com
Discovering Novel Antibiotics: AI algorithms, particularly deep learning models, can screen massive virtual libraries of chemical compounds to identify potential new antibiotics. mit.eduamr-action.au These models learn the structural features of molecules that are associated with antibacterial activity and can even generate entirely new molecular structures. stanford.edu For example, researchers have used AI to identify a powerful new antibiotic compound, halicin, from a library of over one hundred million molecules in a matter of days. mit.eduamr-action.au
Optimizing Drug Properties: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of floxacillin derivatives. nih.gov This helps in designing new compounds with improved pharmacokinetic profiles.
Personalized Medicine: AI can help tailor antibiotic treatments to individual patients by analyzing their specific infection and clinical data. mdpi.combinasss.sa.cr For instance, an AI system could recommend the optimal antibiotic regimen based on the predicted susceptibility of the infecting bacteria. binasss.sa.cr
A study demonstrated the use of a six-layer artificial neural network to classify penicillin allergy versus intolerance with high accuracy, showcasing the potential of AI in clinical decision support related to penicillin-class drugs like floxacillin. karger.com
Pharmacophore Modeling for Ligand-Protein Interactions
Pharmacophore modeling is a cornerstone of computational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. peerj.comresearchgate.netnih.gov For floxacillin, the target is typically a penicillin-binding protein (PBP). mdpi.com The β-lactam ring is a crucial pharmacophore feature of all penicillin antibiotics. nih.gov
The process of pharmacophore modeling for floxacillin and its derivatives involves:
Feature Identification: Identifying the key chemical features responsible for binding to the PBP active site. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net
Model Generation: Creating a 3D model that represents the spatial arrangement of these identified features. This can be done based on the structure of floxacillin bound to a PBP or by aligning a set of active molecules. peerj.combiorxiv.org
Virtual Screening: Using the pharmacophore model as a filter to search large databases of chemical compounds for molecules that match the required features. peerj.combiorxiv.org This allows for the rapid identification of potential new drug candidates. biorxiv.org
Studies have shown that the distance between the lactam carbonyl carbon and an acidic group is a critical parameter for the binding of β-lactams to PBPs. mdpi.com Dynamic pharmacophore models, which account for the flexibility of the protein target, can provide a more accurate representation of the ligand-protein interactions compared to static models. biorxiv.org
Pharmacokinetic Insights from in Vitro and Theoretical Models
Identification and Characterization of Metabolites
5'-Hydroxymethylflucloxacillin (5-OH-FX)
5'-Hydroxymethylflucloxacillin is a major metabolite of floxacillin. researchgate.netnih.gov It is formed through the action of cytochrome P450 3A4 (CYP3A4). researchgate.netresearchgate.net In some studies, CYP3A7 has also been implicated in its formation. mdpi.comresearchgate.net This metabolite is microbiologically active and has been a subject of interest due to its potential contribution to the parent drug's effects and safety profile. researchgate.net Following oral administration of floxacillin, about 10.5% of the dose is excreted as 5-OH-FX in the urine. researchgate.net Studies in elderly patients have shown that after intravenous administration, the terminal half-life of 5-OH-FX is approximately 3.0 hours. nih.gov
5'-Hydroxymethylflucloxacillin-penicilloic acid (5-OH-PA)
This metabolite is formed from the hydrolysis of the β-lactam ring of 5'-Hydroxymethylflucloxacillin. researchgate.net It represents a further step in the metabolic cascade of floxacillin. Urinary excretion of 5-OH-PA accounts for about 3.8% of an oral floxacillin dose. researchgate.net Like other penicilloic acids, it is generally considered to be microbiologically inactive.
Flucloxacillin-penicilloic acid (FX-PA)
Flucloxacillin-penicilloic acid is another key metabolite, resulting from the hydrolysis of the β-lactam ring of the parent drug, floxacillin. researchgate.net This process is not dependent on CYP450 activity. researchgate.net FX-PA accounts for approximately 1.0% of an oral dose of floxacillin excreted in the urine. researchgate.net In normal subjects, about 10% of the administered floxacillin is metabolized to penicilloic acid. medicines.org.ukmedsafe.govt.nzhpra.iehpra.ie
In Vitro Biotransformation Studies
In vitro studies have been instrumental in elucidating the metabolic pathways of floxacillin. Research using human liver microsomes has confirmed that floxacillin is a substrate for cytochrome P450 enzymes, with CYP3A4 being the primary isoform responsible for its hydroxylation to 5-OH-FX. researchgate.netmdpi.com Some investigations have also pointed to the involvement of CYP3A7. mdpi.comresearchgate.net
Interestingly, some in vitro studies using human liver microsomes and recombinant CYP450 isoforms did not detect the formation of 5'-hydroxymethyl flucloxacillin (B1213737), while flucloxacillin penicilloic acid was identified as the major metabolite in these systems. ncl.ac.uk This highlights the complexity of in vitro metabolic studies and potential differences between various experimental setups.
Further in vitro research has shown that floxacillin can act as a ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of CYP enzymes. ncl.ac.ukmdpi.com This suggests that floxacillin has the potential to induce its own metabolism, a phenomenon known as autoinduction, although this has not been conclusively demonstrated in all studies. researchgate.netamazonaws.com The induction of CYP3A4 by floxacillin has been classified as weak. amazonaws.com
Studies have also explored the covalent binding of floxacillin and its metabolite, 5-OH-FX, to proteins such as human serum albumin in vitro. researchgate.netnih.govresearchgate.net This binding to lysine (B10760008) residues has been characterized in detail and is thought to be a potential mechanism underlying hypersensitivity reactions. nih.gov
Theoretical Modeling of Absorption and Elimination Processes
Theoretical pharmacokinetic models have been employed to better understand and predict the absorption and elimination of floxacillin. In a study involving a neutropenic murine thigh infection model, the pharmacokinetics of floxacillin were best described by a one-compartment model with first-order absorption and Michaelis-Menten elimination. mdpi.com This model suggests that the elimination process can become saturated at higher concentrations.
Computational modeling has also been utilized to investigate the covalent binding of floxacillin to proteins. oup.com For instance, the software GOLD has been used to model the binding of floxacillin to proteins like 14-3-3 and liver carboxylesterase 1. oup.com Such models help in predicting which proteins are likely to be modified by the drug and whether this binding could impact protein function. oup.com
Furthermore, modeling has been applied to understand the interaction of floxacillin with the HLA-B57:01 allele, which is associated with hypersensitivity reactions. liverpool.ac.uk These models have shown that flucloxacillin penicilloic acid can occupy binding pockets within the HLA-B57:01 protein. liverpool.ac.uk
A summary of key pharmacokinetic parameters for floxacillin and its major metabolite is presented in the table below.
| Parameter | Floxacillin | 5'-Hydroxymethylflucloxacillin (5-OH-FX) |
| Primary Metabolic Pathway | Hydroxylation (CYP3A4/3A7), Hydrolysis | Hydrolysis |
| Urinary Excretion (as % of oral dose) | ~10.5% (as 5-OH-FX), ~1.0% (as FX-PA) | ~3.8% (as 5-OH-PA) |
| Terminal Half-life (elderly, IV) | 2.21 ± 0.51 hr nih.gov | 3.0 ± 0.75 hr nih.gov |
| Protein Binding | ~95% medicines.org.uklitfl.com | Data not available |
Q & A
Q. What experimental methodologies are recommended to study floxacillin sodium’s mechanism of action against β-lactamase-producing Staphylococcus aureus?
Floxacillin sodium inhibits penicillin-binding proteins (PBPs) in Gram-positive bacteria, but its efficacy against β-lactamase-producing strains requires rigorous validation. Use broth microdilution assays (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs) and compare results with isogenic β-lactamase-deficient mutants. Include time-kill curve analyses to assess bactericidal activity and synergism studies with β-lactamase inhibitors like clavulanic acid .
Q. How can researchers reconcile contradictions between in vitro susceptibility data and clinical outcomes for floxacillin sodium?
Discrepancies often arise due to differences in pharmacokinetic/pharmacodynamic (PK/PD) parameters in vivo. Use hollow-fiber infection models to simulate human drug exposure and correlate with MIC values. Validate findings with retrospective clinical data, adjusting for variables like protein binding (95–97% albumin-bound) and tissue penetration .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing the impact of hypoalbuminemia on floxacillin sodium’s free drug concentration in critically ill patients?
Hypoalbuminemia reduces protein binding, increasing free drug levels. Design a prospective cohort study with serial plasma sampling to measure total and free floxacillin concentrations via ultracentrifugation or equilibrium dialysis. Pair with liquid chromatography-mass spectrometry (LC-MS) for quantification. Adjust dosing regimens based on albumin levels and clinical outcomes (e.g., microbial eradication, toxicity) .
Q. How should researchers address methodological variability in determining floxacillin sodium’s minimum lethal concentration (MLC) for resistant isolates?
Standardize MLC testing by integrating automated systems like the Phoenix M50 for reproducibility. Validate results with manual colony-counting methods and genomic sequencing to identify resistance markers (e.g., mecA for methicillin resistance). Include quality control strains (e.g., ATCC 29213) and report inter-laboratory variability using Bland-Altman analysis .
Q. What structural characterization techniques are essential for differentiating floxacillin sodium from analogs like dicloxacillin in formulation studies?
Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve structural differences, particularly in the isoxazolyl and chlorine substituents. Pair with high-resolution mass spectrometry (HRMS) and X-ray crystallography for purity assessment. Compare dissolution profiles using USP apparatus II (paddle method) under simulated physiological conditions .
Q. How can researchers design pharmacokinetic studies to evaluate floxacillin sodium’s penetration into biofilms?
Use in vitro biofilm models (e.g., Calgary Biofilm Device) with confocal microscopy to visualize drug distribution. Measure biofilm-associated MICs (MBICs) and correlate with floxacillin’s diffusion kinetics using microdialysis probes. Validate in vivo using murine implant infection models with bioluminescent bacterial strains .
Methodological & Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response relationships in floxacillin sodium efficacy studies?
Apply nonlinear regression models (e.g., Emax models) to quantify dose-response curves. Use Monte Carlo simulations to predict target attainment rates for PK/PD indices (e.g., %T > MIC). Report 95% confidence intervals and adjust for covariates like renal function using population pharmacokinetic modeling .
Q. How should researchers structure a manuscript to comply with journal requirements for floxacillin sodium studies?
Follow IMRaD (Introduction, Methods, Results, Discussion) format. In Methods, detail synthesis protocols (e.g., reaction conditions for sodium salt preparation) and analytical validation (e.g., HPLC purity ≥98%). In Results, use tables to compare MIC distributions across bacterial cohorts. Reference LOINC codes (e.g., 80642-2 for free drug assays) for clinical data standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
